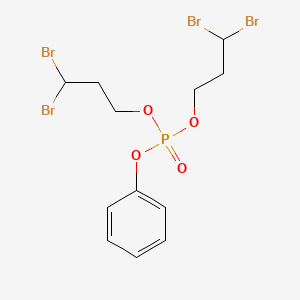![molecular formula C31H22O2 B14501537 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene] CAS No. 65051-85-6](/img/structure/B14501537.png)
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] typically involves a multicomponent reaction. One common method is the condensation of 2-naphthol, benzaldehyde, and 1,3-diketone in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This reaction proceeds through a series of steps, including the formation of an intermediate, followed by cyclization to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted spiro compounds .
Scientific Research Applications
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as DNA-PK and topoisomerase II, leading to antiproliferative and cytotoxic effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: These compounds share a similar core structure but differ in the substituents attached to the rings.
Spirooxazines: These compounds also have a spiro structure but contain an oxazine ring instead of a pyran ring.
Uniqueness
1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9’-xanthene] is unique due to its specific combination of aromatic rings and spiro structure. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65051-85-6 |
|---|---|
Molecular Formula |
C31H22O2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-phenylspiro[1,2-dihydrobenzo[f]chromene-3,9'-xanthene] |
InChI |
InChI=1S/C31H22O2/c1-2-10-21(11-3-1)24-20-31(33-29-19-18-22-12-4-5-13-23(22)30(24)29)25-14-6-8-16-27(25)32-28-17-9-7-15-26(28)31/h1-19,24H,20H2 |
InChI Key |
JBIYOXJZQMZXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)OC14C5=CC=CC=C5OC6=CC=CC=C46)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




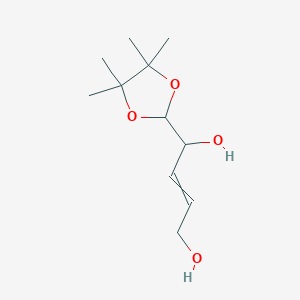


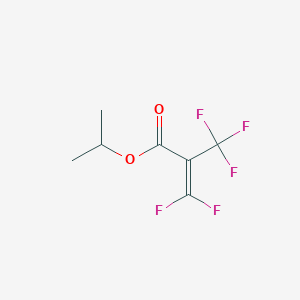
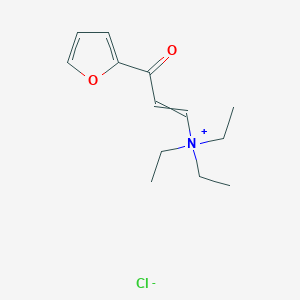
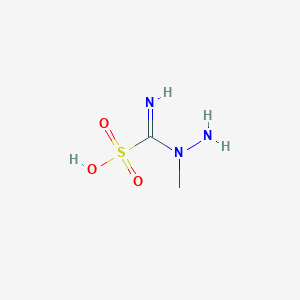
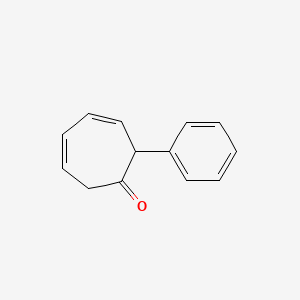
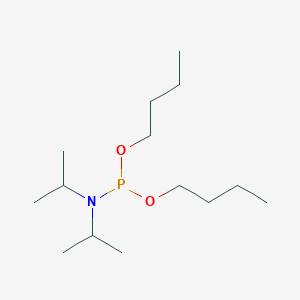

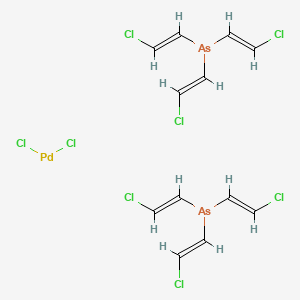
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
